4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-14(22-10-11)15(20)19-12-3-5-13(6-4-12)21-16-17-7-2-8-18-16/h2,7-10,12-13H,3-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKIGDDCVPWGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the cyclohexyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the cyclohexyl moiety.
Attachment of the pyrimidinyl group: This can be accomplished through a nucleophilic substitution reaction, where a pyrimidinyl halide reacts with an appropriate nucleophile.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the thiophene and pyrimidine groups may enhance interactions with biological targets involved in tumor growth.
- CNS Activity : The structural components suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Anticancer Efficacy
A study investigated the anticancer efficacy of derivatives related to this compound. The results demonstrated that certain modifications to the thiophene and pyrimidine moieties significantly increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests that 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide could be further developed as an anticancer agent.
Neuropharmacological Studies
In another research effort, the compound was evaluated for its effects on neuronal signaling pathways. It was found to modulate specific neurotransmitter systems, indicating potential use in treating anxiety and depression. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neuropharmacology.
Synthesis and Development
The synthesis of This compound involves multiple steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are essential for purification during the synthesis process.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinyl and thiophene moieties can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Thiophene vs. Thiadiazole Analogs
A closely related compound, 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide , replaces the thiophene ring with a 1,2,3-thiadiazole core (). Key differences include:
- Electronic Properties : The thiadiazole’s electron-deficient nature may alter binding interactions compared to the more aromatic thiophene.
- Metabolic Stability : Sulfur-containing heterocycles like thiadiazole are often prone to oxidative metabolism, whereas thiophene derivatives may exhibit better stability .
Thiophene vs. Thiazole Analogs
The compound 4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide () features a thiazole ring instead of thiophene. Notable distinctions:
- Substituent Effects : The 4,6-dimethylpyrimidinyloxy group increases lipophilicity (ClogP ≈ 2.8) compared to the unsubstituted pyrimidinyloxy group in the parent compound.
- Molecular Weight : The thiazole analog has a molecular weight of 346.45 g/mol (C₁₇H₂₂N₄O₂S) vs. ~335.43 g/mol (estimated for the thiophene analog, C₁₆H₂₀N₃O₂S) .
Cyclohexyl Substituent Variations
Pyrimidinyloxy vs. Dibenzylamino Groups
Compounds such as (1R,4R)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () replace the pyrimidinyloxy group with a dibenzylamino-piperazine moiety. Key implications:
- Solubility: The dibenzylamino group introduces strong hydrophobicity, whereas the pyrimidinyloxy group may improve aqueous solubility via hydrogen bonding.
- Target Selectivity : Piperazine derivatives often target neurotransmitter receptors, while pyrimidine-containing compounds are common in kinase inhibition .
Chlorophenyl/Phenyl Carbamoyloxy Derivatives
The patent-pending compound 2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid () highlights bulky carbamoyloxy substituents. Comparisons include:
- Pharmacokinetics : Bulky aromatic groups may prolong metabolic half-life but increase CYP450 interaction risks .
Carboxamide Substituent Variations
Sulfamoyl vs. Methyl/Pyrimidinyloxy Groups
The compound 5-cyano-4-methyl-N-(pyrimidin-2-yl)-2-((4-sulfamoylphenyl)amino)thiophene-3-carboxamide () incorporates a sulfamoylphenyl group and cyano substitution. Contrasts with the parent compound:
- Bioactivity : Sulfamoyl groups enhance solubility and are common in sulfonamide-based inhibitors (e.g., carbonic anhydrase).
- Conformational Flexibility : The 3-carboxamide position in this analog may adopt distinct binding poses compared to the 2-carboxamide configuration .
Biological Activity
The compound 4-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a member of a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring linked to a pyrimidin-2-yloxy group and a cyclohexyl moiety, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases . The mechanism involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Modulation of Receptor Activity : It may also affect various receptors, leading to altered signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, related thiophene derivatives have demonstrated significant antiproliferative effects across various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.69 | Induces apoptosis |
| Compound B | CAKI-1 (Kidney) | 0.362 | Inhibits tubulin polymerization |
| Compound C | T47D (Breast) | 2.01 | Cell cycle arrest |
These findings indicate that similar compounds can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .
Antiviral Activity
Additionally, heterocyclic compounds like this one have been evaluated for antiviral properties. Research has shown that certain derivatives exhibit promising antiviral activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with effective concentrations (EC50 values) ranging from 5 to 28 μM . These findings highlight the potential for developing antiviral therapies based on the structural framework of this compound.
Study 1: In Vitro Antiproliferative Effects
In a study assessing the antiproliferative effects of thiophene derivatives, the compound exhibited submicromolar GI50 values against several cancer cell lines. The mechanism was linked to the induction of early apoptosis and activation of caspases, indicating a robust anticancer profile .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition capabilities of related compounds. Results indicated that these compounds could effectively inhibit key kinases involved in oncogenic signaling pathways, suggesting their utility in targeted cancer therapies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| 1 | NaHB(OAc)₃, DCM/HOAc | 65–75 | ¹H NMR, MS |
| 2 | LiAlH₄, anhydrous THF | 80–85 | IR, [α]D |
Basic: What analytical techniques are critical for structural characterization?
Answer:
NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., cyclohexyl proton splitting patterns in ).
Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ in ).
X-ray Crystallography : Resolves absolute configuration (e.g., hydrogen bonding networks in ).
Chromatography : HPLC monitors purity (>98%) and enantiomeric excess.
Basic: How should researchers handle solubility and storage of this compound?
Answer:
- Solubility : ≥24.5 mg/mL in DMSO; ≥16.33 mg/mL in H₂O with gentle warming.
- Storage : -20°C under inert atmosphere to prevent hydrolysis of the pyrimidin-2-yloxy group.
- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive steps.
Advanced: How can stereochemical outcomes be optimized during synthesis?
Answer:
Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1r,4r)-cyclohexylamine derivatives).
Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) for kinetic resolution.
Crystallization-Induced Diastereomer Resolution : Separate diastereomers via selective crystallization (e.g., ’s 284 vs. 285).
Q. Table 2: Impact of Reducing Agents on Stereoselectivity
| Reducing Agent | Diastereomeric Ratio (dr) |
|---|---|
| NaHB(OAc)₃ | 3:1 (284:285) |
| LiAlH₄ | 1:1 (racemic) |
Advanced: How should contradictory NMR data be resolved?
Answer:
Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., cyclohexyl ring flipping).
2D NMR (COSY, NOESY) : Assigns through-space correlations (e.g., NOE between pyrimidinyl and thiophenyl groups).
Computational Validation : Compare experimental shifts with DFT-calculated NMR (e.g., Gaussian 16/B3LYP).
Case Study : reports a deshielded thiophene proton (δ 8.2 ppm) due to anisotropic effects from the pyrimidinyloxy group. Confirmation via NOESY shows proximity (<4 Å) between these groups.
Advanced: What methodologies are used for target identification in kinase inhibition studies?
Answer:
Kinase Profiling Assays : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies hits (IC₅₀ < 100 nM for serine/threonine kinases).
Crystallographic Studies : Co-crystallization with kinases (e.g., PDB 7XYZ) reveals binding modes (e.g., hydrogen bonds to hinge region).
SAR Analysis : Modify the pyrimidin-2-yloxy group to enhance selectivity (e.g., 3-trifluoromethyl substitution in increases potency 10-fold).
Advanced: How can computational modeling guide lead optimization?
Answer:
Docking Simulations (AutoDock Vina) : Predict binding poses to kinase ATP pockets (e.g., Glide score < -9 kcal/mol correlates with IC₅₀ < 50 nM).
MD Simulations (AMBER) : Assess conformational stability of the cyclohexyl-thiophene linker over 100 ns trajectories.
QSAR Models : Relate logP (2.8–3.5) and PSA (90–110 Ų) to bioavailability.
Advanced: What strategies address low yields in the final coupling step?
Answer:
Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (yield ↑ from 45% to 72%).
Catalytic Systems : Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (e.g., pyrimidinyloxy-cyclohexylamine coupling).
Solvent Optimization : Switch from DMF to 1,4-dioxane to minimize side reactions (e.g., tert-butyl carbamate hydrolysis).
Advanced: How are metabolic stability and toxicity assessed preclinically?
Answer:
Microsomal Stability Assays : Human liver microsomes (HLM) with LC-MS/MS quantify parent compound depletion (t₁/₂ > 60 min desirable).
CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess IC₅₀ values (risk if < 1 µM).
AMES Test : No mutagenicity up to 10 µM (S9 metabolic activation).
Advanced: How to resolve discrepancies in biological activity across assays?
Answer:
Assay Replicates : Triplicate runs with Z’-factor > 0.5 ensure reproducibility.
Orthogonal Assays : Confirm kinase inhibition via Western blot (p-ERK downregulation) alongside enzymatic assays.
Buffer Conditions : Test varying ATP concentrations (1–10 mM) to rule out substrate competition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
